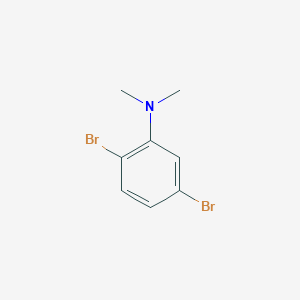

2,5-Dibromo-N,N-dimethylaniline

Description

Contextual Significance of Halogenated N,N-Dimethylanilines in Advanced Synthesis and Chemical Research

Halogenated N,N-dimethylanilines are pivotal in contemporary organic synthesis. The presence and position of halogen substituents on the aromatic ring significantly influence the molecule's reactivity and potential applications. For instance, the bromine atoms in compounds like 2,5-Dibromo-N,N-dimethylaniline can act as leaving groups in cross-coupling reactions or direct further electrophilic substitution.

N,N-dimethylaniline itself is a crucial precursor for various commercial products, including dyes like malachite green and crystal violet. wikipedia.org It also functions as a promoter in the curing of polyester (B1180765) and vinyl ester resins. wikipedia.org The industrial production of N,N-dimethylaniline is primarily achieved through the alkylation of aniline (B41778) with methanol (B129727) using an acid catalyst. wikipedia.orgalfa-chemistry.com This process can be carried out using either liquid-phase or gas-phase methods, with the latter often favored for its potential for continuous operation and higher yield. alfa-chemistry.com

The addition of halogens, such as bromine, to the N,N-dimethylaniline framework opens up new avenues for chemical modification. For example, brominated anilines are instrumental in the synthesis of various organic compounds. The bromination of certain anilines can be controlled to achieve specific isomers, which are then used in subsequent reactions. google.com

Overview of Aromatic Amines and Their Brominated Derivatives in Synthetic Methodologies

Aromatic amines, or arylamines, are a fundamental class of organic compounds characterized by an amino group attached to an aromatic ring. numberanalytics.com They are essential precursors in the synthesis of a wide array of chemicals, including pharmaceuticals and dyes. numberanalytics.com The basicity and nucleophilicity of aromatic amines are key properties that dictate their reactivity. numberanalytics.com These properties are influenced by the electronic effects of substituents on the aromatic ring. chemistry.coach

The synthesis of aromatic amines is often accomplished through the reduction of nitroarenes. numberanalytics.comslideshare.net Brominated aromatic amines, a subset of this class, are particularly valuable in synthetic organic chemistry. The bromine atoms can be introduced onto the aromatic ring through electrophilic bromination. These brominated derivatives can then participate in a variety of coupling reactions, such as Suzuki and Heck couplings, to form new carbon-carbon bonds, thereby enabling the construction of complex molecules.

For instance, 2-Bromo-N,N-dimethylaniline is utilized in the synthesis of bis[(2-dimethylamino)phenyl]amine and other complex molecules through multi-step reaction procedures. sigmaaldrich.comsigmaaldrich.com The versatility of brominated anilines makes them indispensable tools for organic chemists in the development of novel compounds and materials.

Interactive Data Table: Properties of this compound. lookchem.com

| Property | Value |

| Chemical Formula | C8H9Br2N |

| Molecular Weight | 278.974 g/mol |

| CAS Number | 60573-63-9 |

| XLogP3 | 3.4 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 1 |

| Exact Mass | 278.90813 |

| Heavy Atom Count | 11 |

| Complexity | 127 |

Structure

2D Structure

3D Structure

Properties

CAS No. |

60573-63-9 |

|---|---|

Molecular Formula |

C8H9Br2N |

Molecular Weight |

278.97 g/mol |

IUPAC Name |

2,5-dibromo-N,N-dimethylaniline |

InChI |

InChI=1S/C8H9Br2N/c1-11(2)8-5-6(9)3-4-7(8)10/h3-5H,1-2H3 |

InChI Key |

ULXVEUKTIACPBM-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=C(C=CC(=C1)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2,5 Dibromo N,n Dimethylaniline

Direct Bromination Approaches for N,N-Dimethylaniline Derivatives

Direct bromination stands as a primary method for introducing bromine atoms onto an aromatic ring. This approach is particularly relevant for activated systems like N,N-dimethylaniline.

Electrophilic Aromatic Substitution Mechanisms in Bromination Reactions

The bromination of benzene (B151609) and its derivatives is a classic example of an electrophilic aromatic substitution (EAS) reaction. libretexts.orglibretexts.org The reaction is initiated by the attack of an electrophile on the electron-rich aromatic ring. prezi.com For benzene itself, a catalyst such as ferric bromide (FeBr₃) is necessary to polarize the bromine molecule, rendering it sufficiently electrophilic to react with the relatively stable aromatic ring. libretexts.orgpressbooks.pub

The mechanism proceeds in two key steps. First, the electrophile attacks the benzene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.orgmsu.edu This step is typically the slow, rate-determining step of the reaction. msu.edu In the second, faster step, a base removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the brominated product. libretexts.orgmsu.edu

In the case of N,N-dimethylaniline, the dimethylamino group is a powerful activating group, significantly increasing the electron density of the aromatic ring through resonance. This heightened nucleophilicity means that the reaction can often proceed without a Lewis acid catalyst. youtube.com

Regioselectivity Control in Dibromination Processes

The directing effect of substituents on the aromatic ring is a critical factor in determining the position of electrophilic attack. The dimethylamino group is a strong ortho-, para-director due to its ability to donate its lone pair of electrons into the ring, stabilizing the arenium ion intermediate when substitution occurs at these positions. youtube.com

Achieving selective dibromination to form 2,5-Dibromo-N,N-dimethylaniline requires careful control of reaction conditions. The strong activating nature of the dimethylamino group can lead to the formation of multiple brominated products, including the 2,4,6-tribromo derivative. youtube.com To favor the desired 2,5-isomer, strategies may include using milder brominating agents or controlling the stoichiometry of the reactants. The use of N-bromosuccinimide (NBS) in a suitable solvent can sometimes offer better regioselectivity compared to molecular bromine.

Precursor Selection and Reaction Optimization Strategies

The primary precursor for the direct synthesis of this compound is N,N-dimethylaniline itself. The synthesis of N,N-dimethylaniline is typically achieved by heating aniline (B41778) with methanol (B129727) and sulfuric acid under pressure. chemicalbook.com

Optimization of the bromination reaction involves several factors:

Solvent: The choice of solvent can influence the reactivity and selectivity of the bromination. Dichloromethane is a common solvent for these reactions. prezi.com

Temperature: Controlling the reaction temperature is crucial. Lower temperatures can help to moderate the reaction rate and improve selectivity. beilstein-journals.org

Brominating Agent: While molecular bromine is a common choice, other reagents like copper(II) bromide in ionic liquids have been shown to provide high yields and regioselectivity for the para-bromination of unprotected anilines under mild conditions. beilstein-journals.org

Work-up Procedure: After the reaction, a basic work-up, for instance with sodium bicarbonate, is often necessary to neutralize any acid formed and to deprotonate the nitrogen of the product. prezi.com

Palladium-Catalyzed Cross-Coupling Strategies for Dibromo-N,N-dimethylaniline Formation

An alternative and highly versatile approach to synthesizing substituted anilines involves transition metal-catalyzed cross-coupling reactions. These methods offer a powerful way to form carbon-carbon and carbon-nitrogen bonds. rsc.orgnih.gov

Suzuki-Miyaura Coupling Protocols for Brominated Aniline Systems

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organohalide. nih.govlibretexts.org This reaction is widely used due to its mild conditions, tolerance of various functional groups, and the commercial availability of starting materials. nih.govmdpi.com

While not a direct route to this compound from N,N-dimethylaniline, the Suzuki-Miyaura reaction is invaluable for further functionalizing brominated anilines. For instance, a bromoaniline can be coupled with a boronic acid to introduce a new carbon-based substituent. The general catalytic cycle involves three main steps: oxidative addition of the organohalide to the palladium(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Recent advancements have focused on developing efficient Suzuki-Miyaura couplings for unprotected ortho-bromoanilines, which can be challenging substrates. nih.gov Micellar catalysis, using surfactants in water, has also emerged as an environmentally friendly approach for Suzuki couplings of bromoanilines. mdpi.comunimib.it

Other Transition Metal-Catalyzed C-C and C-N Bond Formation

Beyond the Suzuki-Miyaura coupling, other transition metal-catalyzed reactions are crucial in the synthesis and modification of substituted anilines.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds. This reaction couples an amine with an aryl halide or triflate and has become a vital tool for synthesizing a wide range of arylamines. nih.gov

Iron-catalyzed three-component reactions of anilines, aldehydes, and alkynes provide an efficient route to substituted quinolines, showcasing the utility of other transition metals in building complex nitrogen-containing heterocycles from aniline precursors. chemrevlett.com

Furthermore, the activation of C-N bonds by transition metals is an emerging area of research. rsc.orgresearchgate.net This strategy allows for the cleavage of a C-N bond and subsequent formation of new C-C or C-N bonds, offering novel disconnection approaches in organic synthesis. rsc.org

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | C₈H₉Br₂N |

| Molecular Weight | 278.974 g/mol |

| CAS Number | 60573-63-9 |

| Appearance | Not specified |

| Melting Point | Not specified |

| Boiling Point | Not specified |

Data sourced from available chemical databases.

Multi-step Synthetic Routes Involving Selective Halogenation and Amine Derivatization

The creation of the 2,5-dibromo substitution pattern on an N,N-dimethylaniline framework is not achievable through a simple, direct bromination of N,N-dimethylaniline. The strongly activating and ortho-, para-directing nature of the dimethylamino group would lead to a mixture of products, predominantly the 2,4- and 2,6-disubstituted isomers, and often results in over-bromination to form 2,4,6-tribromo-N,N-dimethylaniline. byjus.com Therefore, achieving the desired 2,5-isomer relies on sophisticated multi-step strategies that control the regioselectivity of the halogenation steps.

Control over the position of incoming electrophiles on the aniline ring is paramount. The dimethylamino group is one of the strongest activating groups, directing incoming electrophiles to the ortho and para positions due to the stabilization of the intermediate carbocation through resonance. quora.com Several strategies are employed to manipulate this inherent directing effect.

Modulation of Activating Group Strength : A primary strategy to temper the high reactivity of the amino group is its conversion to an amide via acetylation. chemistrysteps.comyoutube.com The resulting N-acetyl group is still an ortho-, para-director, but it is less activating than the amino group because the nitrogen lone pair is also delocalized into the adjacent carbonyl group. This reduced activation helps prevent multiple substitutions. Furthermore, the steric bulk of the acetyl group can hinder substitution at the ortho position, thereby favoring the para-substituted product. chemistrysteps.com

Reversal of Directing Effects via Protonation : In a strongly acidic medium, the basic nitrogen atom of the dimethylamino group is protonated to form a dimethylanilinium ion. This [-NH(CH₃)₂]⁺ group is strongly deactivating and meta-directing due to its powerful electron-withdrawing inductive effect. chemistrysteps.comchemistrysteps.com This allows for electrophilic substitution to be directed to the meta position, a crucial strategy for synthesizing substitution patterns that are not accessible through the standard ortho/para-directing pathway.

Catalyst-Directed C-H Functionalization : Modern synthetic methods offer alternatives to relying solely on the inherent directing properties of substituents. For instance, palladium-catalyzed C-H functionalization, using specialized ligands, can direct halogenation to positions that are typically unreactive, including the meta-position. nih.gov These methods work by forming an organometallic intermediate that guides the halogenating agent to a specific C-H bond.

The directing influence of substituents is a predictable phenomenon based on their electronic properties, as summarized in the table below.

| Group | Electronic Effect | Directing Influence |

| -N(CH₃)₂ | Strongly Activating (+M, -I) | Ortho, Para |

| -NHCOCH₃ | Moderately Activating (+M, -I) | Ortho, Para |

| -Br | Deactivating (-I, +M) | Ortho, Para |

| -[NH(CH₃)₂]⁺ | Strongly Deactivating (-I) | Meta |

Table 1: Directing effects of functional groups relevant to the synthesis of substituted anilines.

Given the challenges of controlling the substitution pattern, the most logical synthesis for this compound involves the preparation of a pre-halogenated aniline intermediate, followed by the derivatization of the amine. The most feasible pathway begins with the synthesis of 2,5-dibromoaniline (B181072), which is then subjected to N,N-dimethylation.

Step 1: Synthesis of the 2,5-Dibromoaniline Intermediate

A common route to 2,5-dibromoaniline starts with a precursor that facilitates the desired substitution pattern, such as m-bromoaniline. In the bromination of m-bromoaniline, the existing substituents direct the position of the incoming bromine atom. The amino group directs ortho- and para-, while the bromine atom also directs ortho- and para-. The cumulative effect leads to the formation of 2,5-dibromoaniline alongside other isomers, which must then be separated.

An alternative and often higher-yielding method is the Sandmeyer reaction, starting from a suitable precursor like 2,5-dinitroaniline (B181689) or a related compound which can be converted into the target via diazotization and subsequent treatment with a copper(I) bromide catalyst. chemicalbook.comgoogle.com

Step 2: N,N-Dimethylation of 2,5-Dibromoaniline

Once the 2,5-dibromoaniline intermediate is secured and purified, the final step is the introduction of the two methyl groups onto the nitrogen atom. This is a standard transformation in organic synthesis that can be achieved through several reliable methods.

Exhaustive Methylation : This classic method involves treating the primary amine with an excess of a methylating agent, typically methyl iodide, in the presence of a non-nucleophilic base such as triethylamine (B128534) or potassium carbonate. youtube.com The base neutralizes the hydrogen iodide formed during the reaction, driving the reaction to completion to form the tertiary amine.

Eschweiler-Clarke Reaction : This is a form of reductive amination that uses formaldehyde (B43269) as the source of the methyl groups and formic acid as the reducing agent. The reaction proceeds through the formation of an iminium ion, which is then reduced by formate. It is a highly effective method for producing tertiary amines without the risk of forming quaternary ammonium (B1175870) salts, which can be a side reaction in exhaustive methylation.

| Step | Reaction | Starting Material | Key Reagents | Product |

| 1 | Dibromination | Aniline (via protection/deprotection and directed bromination) or other suitable precursor | e.g., N-Bromosuccinimide (NBS), Br₂ | 2,5-Dibromoaniline |

| 2 | N,N-Dimethylation | 2,5-Dibromoaniline | e.g., CH₃I, K₂CO₃ or HCHO, HCOOH | This compound |

Table 2: Proposed multi-step synthesis of this compound.

This sequential approach, which separates the challenges of ring halogenation from amine alkylation, represents the most practical and controllable method for preparing this compound.

Chemical Reactivity and Reaction Mechanisms of 2,5 Dibromo N,n Dimethylaniline

Nucleophilic Aromatic Substitution Pathways Involving Bromine Substituents

Nucleophilic Aromatic Substitution (SNAr) reactions typically proceed through a two-step addition-elimination mechanism, which is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.govmasterorganicchemistry.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. nih.gov In 2,5-Dibromo-N,N-dimethylaniline, the bromine atoms themselves are electron-withdrawing, but the powerful electron-donating effect of the dimethylamino group increases the electron density of the aromatic ring, making it less susceptible to attack by nucleophiles and thus disfavoring the classical SNAr mechanism. youtube.com

For SNAr to occur on an unactivated or deactivated ring, harsh reaction conditions or alternative mechanisms would be required. While direct SNAr on this compound is not commonly reported, related mechanisms like the elimination-addition (benzyne) pathway could be considered, especially with a very strong base. youtube.com However, the most synthetically useful transformations involving the substitution of the bromine atoms on this molecule are achieved through metal-catalyzed cross-coupling reactions rather than traditional SNAr pathways.

Electrophilic Reactivity of the Aromatic Ring System

The reactivity of the aromatic ring towards electrophiles is strongly influenced by the directing effects of the substituents. The dimethylamino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions relative to itself. The bromine atoms are deactivating groups but are also ortho- and para-directors.

In this compound, the positions open for substitution are C3, C4, and C6. The directing effects of the substituents are summarized below:

-N(CH₃)₂ group (at C1): Strongly activating, directs to C2 (blocked), C4, and C6.

-Br group (at C2): Deactivating, directs to C3 and C6.

-Br group (at C5): Deactivating, directs to C4 and C6.

Considering these influences, the C4 and C6 positions are electronically favored due to the strong activating effect of the dimethylamino group. The C6 position is particularly activated, receiving directing influence from all three substituents. However, steric hindrance from the adjacent dimethylamino group and the bromine at C5 can influence the regioselectivity of the reaction. Friedel-Crafts alkylation of N,N-dialkylanilines, for instance, typically shows high regioselectivity for the para-substituted product. researchgate.net

Mechanisms of Cross-Coupling Reactions at Bromine Centers

Palladium-catalyzed cross-coupling reactions are fundamental transformations for forming carbon-carbon and carbon-heteroatom bonds, and they represent the primary method for functionalizing the bromine centers in this compound. researchgate.netnih.gov These reactions offer a versatile way to introduce a wide range of substituents onto the aromatic ring. Research has demonstrated the site-selective cross-coupling of dibromoaniline derivatives, where one of the two bromine atoms can be selectively targeted. researchgate.net For example, in certain systems, cross-coupling occurs preferentially at the bromine atom positioned ortho to the amino group. researchgate.net

Table 1: Examples of Cross-Coupling Reactions

| Reaction Type | Catalyst | Notes | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | Used for forming C-C bonds with arylboronic acids. Different substituents on the boronic acid can influence the electronic properties of the product. | nih.gov |

| Site-Selective Suzuki Coupling | Pd(OAc)₂ with specific ligands | Ligand choice can direct the coupling to a specific bromine atom, for example, ortho to the NH functionality in related aniline (B41778) derivatives. | researchgate.net |

| Nickel-Catalyzed C-N Coupling | NiBr₂·glyme with a photoredox catalyst | Enables the formation of C-N bonds with various nitrogen nucleophiles, including anilines and amides. | uni-regensburg.de |

The mechanism of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, generally proceeds through a well-established catalytic cycle.

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (this compound), inserting into the carbon-bromine bond. This forms a Pd(II) intermediate. The rate of this step can be influenced by the electron density of the aromatic ring and steric factors.

Transmetalation: The organoboron reagent (in a Suzuki reaction) transfers its organic group to the palladium center, displacing the halide. This step typically requires activation by a base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. researchgate.net

Ligands play a crucial role in stabilizing the palladium catalyst and modulating its reactivity and selectivity. researchgate.net Bulky, electron-rich phosphine (B1218219) ligands, for example, can promote the oxidative addition and reductive elimination steps. In the context of dihaloarenes like this compound, the choice of ligand can be critical for achieving site-selectivity. Specific ligands can create a steric environment around the palladium center that favors reaction at one bromine atom over the other. researchgate.net For instance, certain ligands may coordinate with the amino group, directing the catalyst to the ortho-bromine. researchgate.net

Reactivity of the Tertiary Amine Moiety

The N,N-dimethylamino group is not merely a spectator; its nitrogen lone pair can participate directly in reactions.

The tertiary amine functionality in this compound can act as a nucleophile and react with alkylating agents, such as alkyl halides. This reaction leads to the formation of a quaternary ammonium (B1175870) salt, a process known as quaternization. researchgate.net The reaction involves the attack of the nitrogen's lone pair of electrons on the electrophilic carbon of the alkylating agent. Studies on the quaternization of N,N-dimethylaniline with various bromoalkynes have shown that the reaction rate can be influenced by the structure of the alkylating agent. researchgate.net The production of N,N-dimethylaniline itself often involves the N-alkylation of aniline using methanol (B129727) as the alkylating reagent. alfa-chemistry.com

Derivatization Strategies and Synthetic Transformations of 2,5 Dibromo N,n Dimethylaniline

Functionalization via Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, and 2,5-Dibromo-N,N-dimethylaniline is an excellent substrate for such transformations. The differential reactivity of the two bromine atoms can be exploited to achieve selective functionalization, opening avenues for the synthesis of novel molecular frameworks.

Preparation of Novel Substituted Aromatic Systems

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a premier method for creating C-C bonds. libretexts.org This reaction is particularly effective for aryl halides like this compound. The general mechanism involves three key steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be fine-tuned to control the reaction's outcome. For instance, in the Suzuki coupling of 2,5-dibromo-3-hexylthiophene (B54134) with various arylboronic acids, Pd(PPh₃)₄ was used as the catalyst with K₃PO₄ as the base in a 1,4-dioxane/water solvent system at 90°C. nih.gov Such conditions often lead to good yields of the desired mono- or diarylated products. The electronic nature of the substituents on the arylboronic acid can significantly influence the reaction's efficiency. nih.gov

Nickel-catalyzed cross-coupling reactions have also emerged as a cost-effective and efficient alternative. uni-regensburg.denih.gov For example, NiCl₂(PCy₃)₂ has been successfully employed in the Suzuki-Miyaura coupling of aryl carbamates and sulfamates. nih.gov These reactions can tolerate a range of functional groups, including both electron-donating and electron-withdrawing substituents. nih.gov Furthermore, visible-light-induced photoredox catalysis using nickel has been shown to be effective for C-O and C-N bond formation. uni-regensburg.deacs.org

The selective functionalization of one bromine atom over the other in this compound can often be achieved by carefully controlling the reaction stoichiometry and conditions. This allows for the stepwise introduction of different aryl groups, leading to the synthesis of unsymmetrical biaryl compounds.

Table 1: Examples of Cross-Coupling Reactions with Dibromoarenes

| Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

| 2,5-Dibromo-3-hexylthiophene | Arylboronic acids | Pd(PPh₃)₄ / K₃PO₄ | 5-Aryl-2-bromo-3-hexylthiophene | nih.gov |

| Aryl Carbamates/Sulfamates | Arylboronic acids | NiCl₂(PCy₃)₂ / K₃PO₄ | Biaryls | nih.gov |

| Dihalophenols/Anilines | Phenylboronic acid | Pd(OAc)₂ / Ph-DHTP | Mono-arylated products | researchgate.net |

| 6-Aryl-2,4-dichloropyrimidine | Aliphatic secondary amines | Pd catalyst / LiHMDS | C4-aminated pyrimidine | acs.org |

Synthesis of Bipyridyl Derivatives and Phosphine (B1218219) Ligands

The synthesis of bipyridyl derivatives is of significant interest due to their widespread use as ligands in coordination chemistry and catalysis. lboro.ac.ukossila.com Cross-coupling reactions provide a direct route to these compounds. For instance, the Negishi coupling, which involves the reaction of an organozinc reagent with an organohalide, has been used to synthesize bipyridines with good results. mdpi.com Similarly, the Suzuki coupling is a valuable tool for this purpose. The reaction of a bromopyridine with a pyridylboronic acid, or vice versa, in the presence of a palladium catalyst can yield the desired bipyridine. 5,5'-Dibromo-2,2'-bipyridine is a known compound that can be further functionalized through such coupling reactions. ossila.comnih.gov

Phosphine ligands are another crucial class of molecules in catalysis. The synthesis of these ligands often involves the formation of a carbon-phosphorus (C-P) bond. nih.gov While direct C-P coupling with this compound is less commonly reported, the synthesis of functionalized phosphines often starts from halogenated precursors. For example, phosphine derivatives can be prepared by reacting organometallic compounds with halophosphines or by the reduction of other phosphorus compounds. nih.gov The aromatic core of this compound can be first modified using C-C coupling reactions, followed by the introduction of a phosphine group through various synthetic routes.

Transformations Involving the Dimethylamino Group

The dimethylamino group in this compound is not merely a spectator. It can direct the regioselectivity of certain reactions and can itself be a site for chemical transformation. While direct transformations of the dimethylamino group in this specific compound are not extensively documented in the provided search results, general reactions of N,N-dimethylanilines can be considered. For instance, the anodic oxidation of N,N-dimethylaniline derivatives can lead to the formation of new C-N bonds through cross-coupling reactions. researchgate.net This suggests that under specific electrochemical conditions, the dimethylamino group could potentially participate in further functionalization.

One documented downstream product of this compound is 2,5-dicyano-N,N-dimethylaniline, indicating that the bromine atoms can be substituted by cyano groups while leaving the dimethylamino group intact. lookchem.com

Regioselective Transformations of the Dibrominated Aromatic Core

Achieving regioselectivity in the functionalization of dihalogenated aromatic compounds is a significant synthetic challenge and an area of active research. In the case of this compound, the electronic and steric environment around the two bromine atoms is different, which can be exploited for selective reactions.

Palladium-catalyzed, site-selective mono-cross-coupling reactions are a key strategy for synthesizing substituted monohalogenated arenes, which are important synthetic intermediates. researchgate.net The choice of ligand can play a crucial role in determining the site of reaction. For instance, in the cross-coupling of dibromoanilines, certain ligands can induce excellent selectivity for the position ortho to the amino group. researchgate.net

In the context of other dibrominated systems, such as 2,5-dibromo-3-methylthiophene, Suzuki coupling reactions have shown that the 5-position can be selectively substituted. researchgate.net This selectivity is attributed to the electronic effects of the substituents on the thiophene (B33073) ring. Similarly, in 6-aryl-2,4-dichloropyrimidines, highly regioselective amination at the C4 position can be achieved using a palladium catalyst. acs.org These examples highlight the potential for achieving regioselective transformations on the this compound core by carefully selecting the catalytic system and reaction conditions.

Advanced Spectroscopic Characterization and Structural Elucidation of 2,5 Dibromo N,n Dimethylaniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a powerful tool for elucidating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, detailed information about the chemical environment, connectivity, and spatial proximity of atoms can be obtained.

Proton nuclear magnetic resonance (¹H NMR) spectroscopy provides critical insights into the electronic environment of hydrogen atoms in a molecule. The ¹H NMR spectrum of 2,5-Dibromo-N,N-dimethylaniline, typically recorded in a solvent like deuterochloroform (CDCl₃), reveals distinct signals corresponding to the aromatic protons and the methyl protons of the dimethylamino group.

The protons of the N,N-dimethyl group are expected to appear as a singlet in the upfield region of the spectrum, typically around 2.9 ppm. This is due to their equivalence and the shielding effect of the adjacent nitrogen atom. The aromatic region of the spectrum is more complex due to the substitution pattern on the benzene (B151609) ring. The proton at the C6 position, being adjacent to the bulky dimethylamino group and a bromine atom, would likely experience a different chemical environment compared to the protons at C3 and C4. The proton at C4 is ortho to a bromine atom and meta to the dimethylamino group, while the proton at C3 is flanked by a hydrogen and a bromine atom. These differing electronic environments would result in distinct chemical shifts and coupling patterns for each aromatic proton, allowing for their unambiguous assignment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| N(CH₃)₂ | ~2.9 | Singlet |

| Ar-H | 6.5 - 7.5 | Multiplet |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific spectrometer used.

Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, distinct signals are observed for each unique carbon atom in the molecule.

The carbon atoms of the methyl groups in the N,N-dimethylamino substituent typically appear in the upfield region of the spectrum, around 40 ppm. The aromatic carbons exhibit signals in the downfield region, generally between 110 and 150 ppm. The carbon atoms directly bonded to the bromine atoms (C2 and C5) are expected to be significantly shielded, resulting in signals at a lower chemical shift compared to the other aromatic carbons. Conversely, the carbon atom attached to the nitrogen of the dimethylamino group (C1) will be deshielded and appear at a higher chemical shift. The remaining aromatic carbons (C3, C4, and C6) will have chemical shifts influenced by the electronic effects of the bromine and dimethylamino substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| N(CH₃)₂ | ~40 |

| C2, C5 | ~110-120 |

| C3, C4, C6 | ~115-135 |

| C1 | ~150 |

Note: These are approximate values and can be influenced by solvent and experimental conditions.

While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR techniques are indispensable for definitively establishing the molecular structure. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed to determine the connectivity between protons and carbons.

A COSY spectrum would reveal correlations between neighboring protons, confirming the connectivity within the aromatic ring. For instance, a cross-peak between the signals for the protons at C3 and C4 would confirm their adjacent positions. An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached, allowing for the unambiguous assignment of both proton and carbon signals. Furthermore, Heteronuclear Multiple Bond Correlation (HMBC) experiments can establish long-range correlations (typically over two or three bonds) between protons and carbons, providing crucial information for assembling the complete molecular framework. For example, an HMBC correlation between the methyl protons and the C1 carbon would confirm the attachment of the dimethylamino group to the aromatic ring at that position.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) provides a characteristic fingerprint of the functional groups present in the molecule.

The IR spectrum of this compound is expected to show characteristic absorption bands. sphinxsai.com The C-H stretching vibrations of the aromatic ring typically appear in the region of 3000-3100 cm⁻¹, while the C-H stretching of the methyl groups is observed around 2800-3000 cm⁻¹. sphinxsai.com The C-N stretching vibration of the aromatic amine is expected in the 1360-1250 cm⁻¹ region. The C-Br stretching vibrations will appear in the lower frequency region, typically below 700 cm⁻¹. The bending vibrations of the C-H bonds in the aromatic ring and the methyl groups will also give rise to characteristic bands in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy provides complementary information, particularly for non-polar bonds. The aromatic ring stretching vibrations, which are often strong in the Raman spectrum, would be observed in the 1400-1600 cm⁻¹ region. The symmetric stretching of the C-N bond may also be more prominent in the Raman spectrum.

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2800 - 3000 |

| C=C Aromatic Ring Stretch | 1400 - 1600 |

| C-N Stretch | 1250 - 1360 |

| C-Br Stretch | < 700 |

Note: These are general ranges and the exact peak positions can be influenced by the molecular environment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and its fragmentation pattern upon ionization, which can aid in structural elucidation. The molecular weight of this compound is 278.97 g/mol . chemsrc.comlookchem.com

Upon electron ionization, the this compound molecule will form a molecular ion (M⁺). The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion peak, with M⁺, (M+2)⁺, and (M+4)⁺ peaks in an approximate ratio of 1:2:1, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The fragmentation of the molecular ion can proceed through various pathways, such as the loss of a methyl group to form an [M-15]⁺ ion, or the loss of a bromine atom. Analysis of these fragment ions provides further confirmation of the compound's structure.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecule and its fragments. The exact mass of this compound (C₈H₉Br₂N) is 276.9100 Da. chemsrc.com An HRMS measurement that matches this theoretical exact mass to within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula.

X-ray Diffraction (XRD) for Solid-State Structural Determination

Crystal System and Molecular Conformation Analysis

The crystal system of a compound describes the symmetry of its crystal lattice. For substituted anilines, the nature and position of the substituents on the aromatic ring, as well as the groups attached to the nitrogen atom, play a crucial role in determining the packing of the molecules in the crystal. The interplay of intermolecular forces such as van der Waals interactions, dipole-dipole interactions, and potential weak hydrogen bonds would dictate the final crystal structure.

In the case of this compound, the bulky bromine atoms and the dimethylamino group would significantly influence the molecular conformation and packing. The nitrogen atom in N,N-dimethylaniline is typically pyramidalized. umn.edu However, in the solid state, the degree of pyramidalization can be affected by crystal packing forces. The two methyl groups on the nitrogen atom and the two bromine atoms on the benzene ring introduce steric hindrance, which would likely lead to a non-planar conformation of the molecule. The dihedral angle between the plane of the benzene ring and the C-N-C plane of the dimethylamino group would be a key conformational parameter.

Computational studies on substituted anilines have shown that the nitrogen atom in neutral anilines is generally pyramidalized, while it becomes planar in their radical cations. umn.edu The presence of electron-withdrawing bromine atoms on the ring could influence the electronic distribution and, consequently, the bond lengths and angles within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelengths of maximum absorbance (λmax) are characteristic of the electronic structure of the compound.

For aromatic compounds like this compound, the primary electronic transitions observed in the UV-Vis spectrum are typically π → π* and n → π* transitions. uzh.chlibretexts.orgscribd.com The π → π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital and are usually intense. uzh.ch The n → π* transitions, which involve the promotion of a non-bonding electron (from the nitrogen atom's lone pair) to an antibonding π* orbital, are generally of lower intensity. uzh.ch

The UV-Vis spectrum of N,N-dimethylaniline in cyclohexane (B81311) shows a strong absorption band around 251 nm, which is attributed to a π → π* transition. photochemcad.com The introduction of two bromine atoms onto the benzene ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of this absorption band. This is due to the influence of the bromine atoms on the energy levels of the molecular orbitals. The lone pairs on the bromine atoms can also participate in electronic transitions.

The following table summarizes the expected electronic transitions for this compound based on the general principles of UV-Vis spectroscopy and data for related compounds.

| Transition Type | Involved Orbitals | Expected Wavelength Region | Relative Intensity |

| π → π | π (benzene ring) → π (benzene ring) | > 251 nm | High |

| n → π | n (nitrogen lone pair) → π (benzene ring) | Longer wavelength than π → π* | Low |

Electrochemical Characterization Methods

Electrochemical methods are employed to study the redox properties of molecules, providing insights into their electronic structure and reactivity.

Cyclic Voltammetry for Redox Behavior Analysis

Cyclic voltammetry is a widely used electrochemical technique to investigate the oxidation and reduction processes of a substance. In a typical cyclic voltammogram for an aniline (B41778) derivative, the potential is scanned in the positive direction to observe oxidation, and then the scan is reversed.

The electrochemical oxidation of N,N-dimethylaniline has been studied and is known to proceed via the formation of a radical cation. utexas.edu This initial one-electron oxidation is often followed by chemical reactions, such as dimerization, leading to more complex electrochemical behavior. utexas.eduutexas.edu The cyclic voltammogram of N,N-dimethylaniline at low scan rates shows a single irreversible anodic peak, indicating that the initially formed radical cation is unstable and quickly reacts. utexas.edu

For this compound, the electrochemical behavior is expected to be influenced by the electronic effects of the substituents. The dimethylamino group is an electron-donating group, which generally makes the aniline easier to oxidize. Conversely, the bromine atoms are electron-withdrawing groups, which are expected to make the oxidation more difficult, thus shifting the oxidation potential to more positive values compared to N,N-dimethylaniline.

Correlation Between Chemical Structure and Electrochemical Potentials

The oxidation potential of substituted anilines is directly related to their chemical structure, specifically the nature and position of the substituents on the aromatic ring. acs.org Electron-donating groups increase the electron density on the aniline ring, making it easier to remove an electron and thus lowering the oxidation potential. acs.org Electron-withdrawing groups have the opposite effect, increasing the oxidation potential. acs.org

In this compound, there is a competition between the electron-donating effect of the dimethylamino group and the electron-withdrawing effect of the two bromine atoms. The net effect on the oxidation potential will depend on the balance of these opposing influences. Computational studies on substituted anilines have shown a good correlation between the calculated energy of the Highest Occupied Molecular Orbital (HOMO) and the experimental oxidation potential. umn.edu A higher HOMO energy corresponds to a lower oxidation potential.

The following table summarizes the expected influence of the substituents on the electrochemical properties of this compound.

| Substituent | Electronic Effect | Influence on Oxidation Potential |

| -N(CH₃)₂ | Electron-donating | Tends to decrease the potential |

| -Br | Electron-withdrawing | Tends to increase the potential |

Theoretical and Computational Chemistry Studies on 2,5 Dibromo N,n Dimethylaniline

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of modern computational chemistry, enabling the prediction of molecular properties by calculating the electron density. For 2,5-Dibromo-N,N-dimethylaniline, DFT calculations would be instrumental in understanding its fundamental structure and reactivity.

Geometry Optimization and Electronic Structure Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, a process known as geometry optimization. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.

Based on studies of similar molecules like N,N-dimethylaniline and other bromo-substituted anilines, it is expected that the geometry of the benzene (B151609) ring would be largely planar. However, the presence of the bulky bromine atoms and the dimethylamino group would likely introduce some degree of steric strain, potentially causing slight distortions from a perfect hexagonal ring. The orientation of the dimethylamino group relative to the phenyl ring is a key structural parameter. In aniline (B41778), the amino group is slightly pyramidal, and a similar arrangement would be expected here, with the nitrogen atom slightly out of the plane of the benzene ring.

The electronic structure analysis would reveal the distribution of electrons within the molecule. The nitrogen atom of the dimethylamino group is an electron-donating group, which increases the electron density on the aromatic ring, particularly at the ortho and para positions. The two bromine atoms are electron-withdrawing groups due to their electronegativity, but they can also donate electron density to the ring through resonance. The interplay of these electronic effects would significantly influence the molecule's reactivity and spectroscopic properties.

Table 1: Predicted Optimized Geometry Parameters for this compound (Illustrative)

| Parameter | Predicted Value |

|---|---|

| C-N Bond Length | ~1.40 Å |

| C-Br Bond Length | ~1.90 Å |

| C-C (aromatic) Bond Length | ~1.39 - 1.41 Å |

| C-N-C Bond Angle | ~118° |

| C-C-Br Bond Angle | ~120° |

Note: These are estimated values based on typical bond lengths and angles in similar molecules and require specific DFT calculations for confirmation.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Distributions)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A larger gap suggests higher stability and lower reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom of the dimethylamino group. The LUMO, on the other hand, would likely be distributed over the aromatic ring and the bromine atoms, which can accept electron density.

The HOMO-LUMO gap would be a critical parameter for understanding the molecule's electronic behavior. The presence of both electron-donating and electron-withdrawing groups would likely lead to a smaller HOMO-LUMO gap compared to unsubstituted aniline, suggesting a higher propensity for electronic transitions.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | -5.5 to -6.5 |

| LUMO | -1.0 to -2.0 |

| HOMO-LUMO Gap (ΔE) | 3.5 to 5.5 |

Note: These are hypothetical values for illustrative purposes and would need to be calculated using DFT methods.

Global Reactivity Parameters (GRPs)

Electronegativity (χ) : Represents the ability of a molecule to attract electrons.

Chemical Hardness (η) : Measures the resistance of a molecule to change its electron configuration.

Global Softness (S) : Is the reciprocal of chemical hardness and indicates the molecule's polarizability.

For this compound, the calculated GRPs would offer insights into its behavior in chemical reactions. A higher electronegativity would suggest it can act as an electron acceptor, while a lower hardness (higher softness) would imply greater reactivity.

Table 3: Illustrative Global Reactivity Parameters for this compound

| Parameter | Formula | Predicted Value Range |

|---|---|---|

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | 3.25 - 4.25 eV |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | 1.75 - 2.75 eV |

| Global Softness (S) | 1/(2η) | 0.18 - 0.29 eV⁻¹ |

Note: These values are derived from the illustrative HOMO and LUMO energies and require specific calculations.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

TD-DFT is a powerful computational method for studying the excited states of molecules and predicting their spectroscopic properties, such as UV-Vis absorption spectra.

Absorption Spectrum (UV-Vis) Prediction and Correlation

TD-DFT calculations can predict the electronic transitions and their corresponding absorption wavelengths, providing a theoretical UV-Vis spectrum. For this compound, the spectrum is expected to show characteristic absorption bands arising from π → π* transitions within the aromatic system. The presence of the dimethylamino and bromo substituents would likely cause a red-shift (shift to longer wavelengths) in the absorption maxima compared to unsubstituted benzene or aniline.

By correlating the calculated spectrum with experimental data (if available), the accuracy of the computational method can be validated, and the nature of the electronic transitions can be better understood.

Table 4: Predicted UV-Vis Absorption Maxima for this compound (Illustrative)

| Transition | Predicted λ_max (nm) | Oscillator Strength (f) |

|---|---|---|

| S₀ → S₁ | ~300 - 340 | Moderate |

| S₀ → S₂ | ~260 - 290 | High |

Note: These are hypothetical predictions and would need to be calculated using TD-DFT.

Hole-Electron Analyses and Charge Transfer Characteristics

Upon photoexcitation, an electron is promoted from an occupied orbital to an unoccupied orbital, creating a "hole" in the occupied orbital and an "electron" in the virtual orbital. Hole-electron analysis provides a visual representation of the charge redistribution upon electronic excitation.

For this compound, analysis of the hole and electron distributions for the main electronic transitions would reveal the charge transfer characteristics. It is anticipated that the primary electronic transitions would involve a significant degree of intramolecular charge transfer (ICT), with electron density moving from the electron-donating dimethylamino group and the phenyl ring (hole region) to the electron-accepting parts of the molecule, including the bromine atoms (electron region). This ICT character is a common feature in substituted anilines and plays a crucial role in their photophysical properties.

Quantum Chemical Modeling of Reaction Intermediates and Transition States

Quantum chemical modeling, particularly using Density Functional Theory (DFT), is a cornerstone for elucidating reaction mechanisms by calculating the energies and structures of reactants, products, intermediates, and transition states. For this compound, several reaction types, such as electrophilic aromatic substitution, nucleophilic attack, and oxidation, can be computationally investigated.

Research on related substituted anilines demonstrates the utility of these methods. For instance, theoretical studies on the reaction of anilines with radicals or other electrophiles have been performed to understand their reactivity. mdpi.com The reaction mechanisms of anilines with species like p-benzoquinone have been theoretically explored, revealing preferences for either Michael addition or nucleophilic substitution depending on the reaction conditions and the nature of the aniline. nih.gov In such studies, computational methods like DFT with basis sets such as 6-31G(d,p) or 6-311+G(2d,p), often combined with a Polarizable Continuum Model (PCM) to account for solvent effects, are employed to map out the potential energy surface of the reaction. nih.govresearchgate.net

For this compound, a key area of investigation would be the influence of the two bromine atoms and the dimethylamino group on the reactivity of the aromatic ring. The dimethylamino group is a strong activating group, directing electrophiles to the ortho and para positions. However, the existing bromine substituents occupy two of these positions. Computational studies could predict the most likely sites for further substitution and the associated energy barriers.

A hypothetical reaction pathway that could be modeled is the further halogenation of this compound. Quantum chemical calculations could determine the structure and stability of the sigma complex (a key intermediate in electrophilic aromatic substitution) at different positions on the ring. The transition state leading to this intermediate would also be located and its energy calculated to determine the activation energy of the reaction.

To illustrate the type of data generated in such a study, the following table presents hypothetical relative energies for intermediates in an electrophilic attack on a substituted aniline, calculated using a DFT method.

| Intermediate/Transition State | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 (Attack at C4) | +15.2 |

| Sigma Complex 1 (Attack at C4) | +5.8 |

| Transition State 2 (Attack at C6) | +18.7 |

| Sigma Complex 2 (Attack at C6) | +8.1 |

| Product + H+ | -10.5 |

| This table is illustrative and based on typical values for electrophilic aromatic substitution reactions. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of a molecule and its interactions with its environment over time. nih.gov For a molecule like this compound, MD simulations can provide insights into the rotation of the dimethylamino group, the flexibility of the molecule, and its non-covalent interactions, such as halogen bonding and π-stacking.

The conformational dynamics of the dimethylamino group are of particular interest. The rotation around the C-N bond can be hindered by the presence of the ortho-bromo substituent. MD simulations can map the potential energy surface associated with this rotation, identifying the most stable conformations and the energy barriers between them.

Furthermore, in a condensed phase, intermolecular interactions play a crucial role in determining the physical properties of the material. For this compound, halogen bonding is a significant potential interaction. arxiv.org This is a non-covalent interaction where a halogen atom acts as an electrophilic center (the σ-hole) and interacts with a nucleophile. MD simulations can be used to study the geometry and strength of these halogen bonds in a simulated crystal or solution. Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules can be investigated.

The following table provides an example of the kind of data that can be extracted from MD simulations to characterize intermolecular interactions.

| Interaction Type | Average Distance (Å) | Average Interaction Energy (kcal/mol) |

| Br···N Halogen Bond | 3.1 | -2.5 |

| Br···Br Halogen Bond | 3.5 | -1.2 |

| π-π Stacking (centroid-centroid) | 3.8 | -3.0 |

| This table contains representative data for halogenated aromatic compounds and is for illustrative purposes. |

Prediction of Spectroscopic Parameters

Computational chemistry is widely used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. bohrium.com These predictions can aid in the interpretation of experimental spectra and the structural elucidation of compounds.

For this compound, DFT calculations can be employed to predict its ¹H and ¹³C NMR spectra. stackexchange.com The accuracy of these predictions depends on the level of theory, the basis set, and the inclusion of solvent effects. It is also crucial to consider the conformational flexibility of the molecule, as the observed spectrum is an average over the populated conformations. researchgate.net The γ-gauche effect, an empirical rule used in the interpretation of NMR spectra of halogenated compounds, can be computationally verified and quantified. beilstein-journals.orgnih.gov

The following table shows a hypothetical comparison between experimental and computationally predicted ¹³C NMR chemical shifts for a brominated aromatic compound.

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 (C-N) | 150.2 | 151.0 |

| C2 (C-Br) | 115.8 | 116.5 |

| C3 | 130.5 | 131.2 |

| C4 | 128.9 | 129.6 |

| C5 (C-Br) | 118.3 | 119.1 |

| C6 | 125.1 | 125.8 |

| N-CH₃ | 40.7 | 40.5 |

| This table is illustrative. The accuracy of predictions can vary based on the computational method used. |

In addition to NMR spectra, the vibrational frequencies corresponding to the normal modes of this compound can be calculated. These can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational bands to specific molecular motions.

Applications of 2,5 Dibromo N,n Dimethylaniline in Advanced Organic Synthesis

Building Block in Complex Molecular Architectures

The reactivity of the carbon-bromine bonds, coupled with the electronic influence of the dimethylamino group, allows 2,5-Dibromo-N,N-dimethylaniline to serve as a foundational component for constructing intricate molecular frameworks.

This compound is an important precursor for the synthesis of highly substituted aromatic systems. The two bromine atoms act as versatile synthetic handles, enabling sequential or simultaneous functionalization through various metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination reactions. This allows for the controlled, regioselective introduction of a wide range of substituents, including alkyl, aryl, and amino groups, to build up molecular complexity.

The presence of the N,N-dimethylamino group, a strong directing group, can influence the regioselectivity of certain reactions, such as lithiation, by coordinating with organolithium reagents. researchgate.net This effect facilitates the selective replacement of one bromine atom over the other, providing a pathway to asymmetrically substituted aniline (B41778) derivatives. A practical example of its use as a building block is in the synthesis of downstream products like 2,5-dicyano-N,N-dimethylaniline, where the bromo groups are substituted to introduce new functionalities. lookchem.com

The N,N-dimethylaniline scaffold is a classical component in the synthesis of various classes of dyes. This moiety functions as a potent auxochrome and a key coupling component, particularly in the production of azo dyes. researchgate.net The electron-donating nature of the dimethylamino group activates the aromatic ring, making the para-position highly susceptible to electrophilic attack by diazonium salts, which is the key step in azo coupling. researchgate.net

Furthermore, N,N-dimethylaniline derivatives are used in the synthesis of triarylmethane dyes. researchgate.net Although direct synthesis examples starting from this compound are specific, its core structure is fundamental to this class of colorants. The bromine atoms offer a route to modify the final structure, which can be used to tune the dye's color, fastness, and solubility properties.

Ligand and Catalyst Precursor Development

The structure of this compound is well-suited for the development of specialized ligands for coordination chemistry and catalysis. The dimethylamino group provides a nitrogen donor site, while the two bromine atoms can be readily converted into other coordinating groups, such as phosphines.

For instance, substitution of the bromine atoms with diphenylphosphine (B32561) groups can lead to the formation of P,N,P-type pincer ligands. Ligands derived from the broader bis(phosphino)amine framework are known to be highly versatile in stabilizing various transition metal centers. researchgate.net The resulting metal complexes find applications in a wide range of catalytic transformations. The ability to form chelate rings with a metal center, involving both the "soft" phosphorus donors and the "hard" nitrogen donor, imparts unique stability and reactivity to the catalyst. researchgate.net

Intermediate in the Synthesis of Functional Materials and Optoelectronic Compounds

The inherent electronic properties of the this compound molecule make it a valuable intermediate in the creation of advanced functional materials, particularly for applications in optics and electronics.

The N,N-dimethylaniline unit is a powerful electron-donating group, a critical component in the design of "push-pull" chromophores. nih.gov When this electron-rich donor is connected to an electron-accepting group through a π-conjugated system, it can lead to molecules with significant intramolecular charge transfer (ICT). This molecular architecture is the foundation for materials with large nonlinear optical (NLO) responses. nih.govresearchgate.net

The bromine atoms on the this compound ring serve as convenient points of attachment for building out these complex chromophores. They can be functionalized to link the donor core to the π-bridge or other parts of the final molecule. The substitution pattern also allows for fine-tuning of the molecule's electronic and steric properties to optimize its optical response.

| Feature | Role in Chromophore Design |

| N,N-dimethylamino Group | Acts as a strong electron-donating group (the "push" component). nih.gov |

| Aromatic Ring | Functions as part of the π-conjugated bridge facilitating charge transfer. |

| Bromine Atoms | Serve as reactive sites for coupling reactions to attach electron-accepting groups or other parts of the molecular structure. |

Dibrominated aromatic compounds are fundamental building blocks for the synthesis of conjugated polymers through polycondensation reactions. nih.gov this compound can be used as a monomer in metal-catalyzed cross-coupling polymerizations, such as Suzuki or Stille reactions.

When copolymerized with other monomers, such as fluorene-based diboronates, it can produce aniline-fluorene copolymers. The resulting polymers possess a backbone with alternating electron-donating (dimethylamino-phenylene) and other functional units. This structure is desirable for organic semiconductors used in applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.gov The electron-donating nature of the N,N-dimethylaniline unit helps to tune the HOMO/LUMO energy levels of the polymer, which is critical for efficient charge injection, transport, and device performance. tcichemicals.com

Advanced Analytical Methodologies for 2,5 Dibromo N,n Dimethylaniline and Its Derivatives

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating 2,5-Dibromo-N,N-dimethylaniline from reaction mixtures, byproducts, or impurities. Both high-performance liquid chromatography and gas chromatography offer high-resolution separation and are often coupled with sensitive detectors for quantification.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS)

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful technique for the analysis of non-volatile and thermally sensitive compounds like substituted anilines. HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For this compound, a reverse-phase HPLC setup is typically employed.

The mass spectrometer detects the compound by ionizing it and measuring its mass-to-charge ratio (m/z). This provides high selectivity and sensitivity, allowing for the unequivocal identification and quantification of the analyte. The exact mass of this compound is 278.90813 Da, which can be precisely measured by high-resolution mass spectrometry. lookchem.com Tandem mass spectrometry (MS/MS) can further enhance selectivity by fragmenting the parent ion and detecting specific product ions, which is particularly useful for analysis in complex matrices. d-nb.info

Table 1: Illustrative HPLC-MS Parameters for Analysis of Substituted Anilines

| Parameter | Condition |

|---|---|

| Column | C18 reverse-phase (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Injection Volume | 5 - 20 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| MS Detection | Selected Ion Monitoring (SIM) or Full Scan |

| Monitored m/z | [M+H]⁺, ~279.9159 |

Gas Chromatography (GC)

Gas Chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds. d-nb.info Given that N,N-dimethylaniline has a boiling point of 194°C, its brominated derivatives are expected to be sufficiently volatile for GC analysis. wikipedia.org In GC, the sample is vaporized and separated as it travels through a capillary column coated with a stationary phase.

The choice of detector is critical for sensitivity and selectivity. A Flame Ionization Detector (FID) can be used for general quantification, while a mass spectrometer (GC-MS) provides definitive identification based on the compound's mass spectrum and fragmentation pattern. d-nb.info GC-MS is particularly effective in resolving and identifying isomers and closely related impurities. d-nb.info

Table 2: Typical GC-MS Parameters for Analysis of Halogenated Anilines

| Parameter | Condition |

|---|---|

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 - 280 °C |

| Oven Program | Temperature ramp (e.g., start at 100°C, ramp to 280°C) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Detection | Full Scan or Selected Ion Monitoring (SIM) |

Quantitative Analytical Techniques (e.g., Elemental Analysis)

Elemental analysis is a fundamental quantitative technique used to determine the elemental composition of a pure compound. For this compound, this involves measuring the percentage by weight of carbon, hydrogen, bromine, and nitrogen. The experimental results are then compared against the theoretical values calculated from its molecular formula, C₈H₉Br₂N. lookchem.com This comparison serves as a primary indicator of the compound's purity. A close match between the found and calculated values confirms the empirical formula of the synthesized compound.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 8 | 96.088 | 34.45% |

| Hydrogen | H | 1.008 | 9 | 9.072 | 3.25% |

| Bromine | Br | 79.904 | 2 | 159.808 | 57.32% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 5.02% |

| Total | | | | 278.975 | 100.00% |

Thermal Analysis Methods

Thermal analysis techniques are used to study the physical and chemical properties of materials as they change with temperature. For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical information about its thermal stability and phase transitions.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis is crucial for determining the thermal stability of this compound. The resulting TGA curve plots mass loss against temperature. The onset temperature of decomposition indicates the upper limit of the compound's thermal stability. Any significant mass loss before the boiling or decomposition point could suggest the presence of volatile impurities or solvent residues. The analysis can also reveal the temperature ranges over which decomposition occurs and the amount of residual mass, if any.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov It is used to detect and characterize phase transitions, such as melting, crystallization, and glass transitions. nih.gov A DSC thermogram of this compound would show an endothermic peak corresponding to its melting point. The temperature at the peak of this curve is taken as the melting temperature (Tₘ), and the area under the peak is proportional to the enthalpy of fusion. nih.gov This data is a key indicator of purity; impurities typically broaden the melting peak and lower the melting point. Subsequent heating and cooling cycles can reveal information about crystallization behavior and the potential for polymorphism. nih.gov

Table 4: Illustrative Data from Thermal Analysis of an Organic Compound

| Analysis Type | Parameter Measured | Typical Observation for this compound |

|---|---|---|

| TGA | Onset of Decomposition (Tonset) | A sharp mass loss indicating the temperature at which the molecule begins to degrade. |

| TGA | Residual Mass | Percentage of mass remaining at the end of the analysis, indicating non-volatile decomposition products. |

| DSC | Melting Point (Tₘ) | A sharp endothermic peak indicating the solid-to-liquid phase transition. |

| DSC | Enthalpy of Fusion (ΔHfus) | The energy required to melt the sample, calculated from the area of the melting peak. |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2,5-Dibromo-N,N-dimethylaniline in laboratory settings?

- Methodological Answer : Prioritize the use of personal protective equipment (PPE), including nitrile gloves, lab coats, and chemical goggles. Conduct reactions in a fume hood to minimize inhalation risks. For spill management, use inert absorbents (e.g., vermiculite) and avoid water to prevent uncontrolled reactions. Store the compound in a cool, dry place, segregated from oxidizing agents . Safety Data Sheets (SDS) for structurally similar compounds (e.g., 3,4-Dibromo-N,N-dimethylaniline) emphasize rigorous waste segregation and disposal via licensed hazardous waste facilities .

Q. How can the purity of this compound be validated after synthesis?

- Methodological Answer : Combine chromatographic and spectroscopic techniques:

- Gas Chromatography (GC) with flame ionization detection (FID) to assess volatile impurities.

- High-Performance Liquid Chromatography (HPLC) paired with UV-Vis detection for non-volatile byproducts.

- Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) to confirm structural integrity and detect halogenated contaminants. For example, in studies on N,N-dimethylaniline derivatives, ¹H NMR chemical shifts for aromatic protons near bromine substituents typically appear downfield (δ 7.2–7.8 ppm) .

Q. What are the environmental persistence and degradation pathways of this compound?

- Methodological Answer : Evaluate biodegradation using OECD 301F (manometric respirometry) to measure aerobic microbial activity. For photodegradation, employ UV/Vis irradiation systems (λ = 254–365 nm) and monitor intermediates via LC-MS. Ecotoxicity data for N,N-dimethylaniline analogs suggest a half-life of ~2.3 days in aquatic systems, but brominated derivatives may persist longer due to reduced microbial accessibility .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in the synthesis of this compound derivatives?

- Methodological Answer : Use kinetic vs. thermodynamic control experiments:

- Kinetic Control : Low-temperature electrophilic bromination (e.g., Br₂ in DCM at −20°C) favors para-substitution due to steric hindrance from dimethylamino groups.

- Thermodynamic Control : Prolonged heating (80–100°C) with FeBr₃ as a catalyst may shift selectivity toward ortho products via intermediate stabilization. Contradictions in product distribution (e.g., unexpected benzyl derivatives under thermolysis) highlight the need for mechanistic probes like isotopic labeling .

Q. What computational tools are effective for optimizing the synthesis and purification of this compound?

- Methodological Answer : Apply ASPEN PLUS for process simulation:

- Model continuous side distillation to separate N,N-dimethylaniline (b.p. 193°C) from brominated byproducts.

- Use extractive distillation with high-boiling solvents (e.g., ethylene glycol) to enhance purity (>99.9%). Experimental validation under optimized conditions achieved >95% selectivity and 99.86% yield in analogous systems .

Q. How can enzymatic interactions with this compound be characterized for toxicological studies?

- Methodological Answer : Investigate N,N-dimethylaniline monooxygenase (FMO) activity via:

- Enzyme Assays : Monitor NADPH oxidation (ΔA₃₄₀) in liver microsomes to quantify N-oxide formation.

- Metabolite Profiling : Use LC-HRMS to identify brominated metabolites (e.g., N-oxides or dealkylated products). Mutagenicity studies on N,N-dimethylaniline analogs revealed dose-dependent DNA adduct formation in vitro, necessitating Ames test compliance for brominated variants .

Q. What strategies resolve contradictions in product identification during thermolysis or rearrangement reactions?

- Methodological Answer : Deploy orthogonal analytical workflows:

- GC-MS with Diverse Stationary Phases : Carbowax 20M-KOH vs. silicone columns to differentiate Stevens (C-N bond cleavage) vs. Sommelet (C-C bond rearrangement) products.

- 2D NMR (COSY, NOESY) : Resolve overlapping signals in complex mixtures (e.g., distinguishing o-benzyl vs. p-benzyl isomers). Prior studies on iodide thermolysis identified unexpected o,p-dibenzyl derivatives, underscoring the role of radical intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.